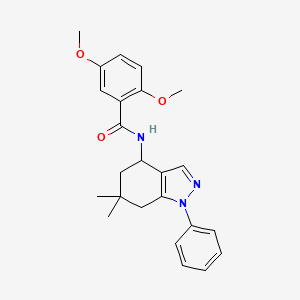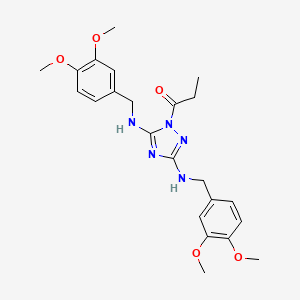
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine, also known as BPR1P, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPR1P is a triazole-based compound that has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In
Mechanism of Action
The mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. In particular, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In particular, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has several advantages for use in lab experiments. Firstly, this compound is relatively easy to synthesize, making it readily available for use in research. Secondly, this compound has been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a promising candidate for the development of novel therapeutic agents. However, there are also some limitations to the use of this compound in lab experiments. Firstly, the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo.
Future Directions
There are several future directions for research on N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine. Firstly, further research is needed to fully understand the mechanism of action of this compound. This will enable researchers to develop more effective therapeutic agents based on this compound. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo. This will enable researchers to determine the potential applications of this compound in the development of novel therapeutic agents. Finally, further research is needed to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and autoimmune disorders.
Synthesis Methods
The synthesis of N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with propionyl chloride in the presence of a base to form 3,4-dimethoxybenzylidene-1-propionyl chloride. This intermediate is then reacted with hydrazine hydrate to form 3,4-dimethoxybenzylidenehydrazine. The final step involves the reaction of 3,4-dimethoxybenzylidenehydrazine with 1,2,4-triazole-3,5-diamine to form this compound.
Scientific Research Applications
N,N'-bis(3,4-dimethoxybenzyl)-1-propionyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[3,5-bis[(3,4-dimethoxyphenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-6-21(29)28-23(25-14-16-8-10-18(31-3)20(12-16)33-5)26-22(27-28)24-13-15-7-9-17(30-2)19(11-15)32-4/h7-12H,6,13-14H2,1-5H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMVIMWPOCSGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)NCC2=CC(=C(C=C2)OC)OC)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

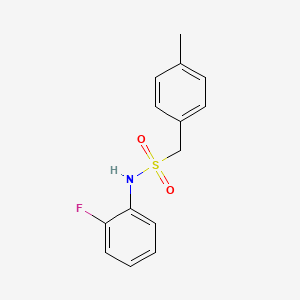
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
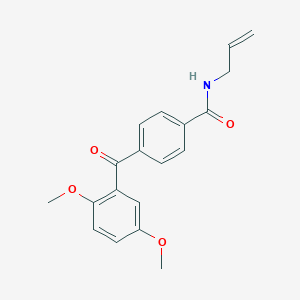
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
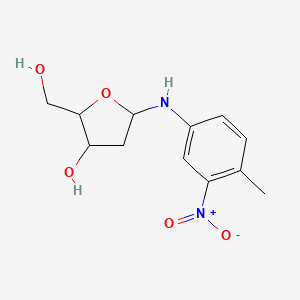
![1-(4-methoxyphenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969404.png)
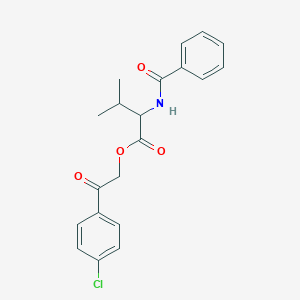
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969420.png)
![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)
